molecular formula C12H10N2O B1427604 2-(4-Methylbenzoyl)pyrimidine CAS No. 1179094-07-5

2-(4-Methylbenzoyl)pyrimidine

Cat. No.: B1427604
CAS No.: 1179094-07-5
M. Wt: 198.22 g/mol
InChI Key: BMMSUKSZEQIVAV-UHFFFAOYSA-N
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Description

“2-(4-Methylbenzoyl)pyrimidine” is a chemical compound . It is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Synthesis Analysis

There are numerous methods for the synthesis of pyrimidines . For example, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines . A ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C12H10N2O . The molecular weight of this compound is 198.22 .


Chemical Reactions Analysis

Pyrimidines, including “this compound”, can undergo various chemical reactions . For instance, a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of commercially available amidines with saturated ketones enables an efficient and facile synthesis of structurally important pyrimidines via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization .

Scientific Research Applications

Medicinal Aspects and Biological Properties

The pyrimidine scaffold, including derivatives like 2-(4-Methylbenzoyl)pyrimidine, is recognized for its wide-ranging medicinal properties. Such compounds are integral in drug discovery due to their diverse biological activities. Pyrimidine derivatives, including this compound, have been utilized for developing drug candidates with anticancer, CNS agent, anti-infectious, anti-inflammatory, CRF1 antagonist, and radio-diagnostic properties. The structure-activity relationship (SAR) studies of these compounds have been a significant area of focus, offering a rich ground for medicinal chemists to further exploit this scaffold in drug development (Cherukupalli et al., 2017).

Anticancer Properties

This compound derivatives have demonstrated notable anticancer potential. These compounds exert their effects through various mechanisms, suggesting their capacity to interact with different enzymes, targets, and receptors. This property underscores the scaffold's significance in current cancer research and its potential as a frontline compound in anticancer drug design (Kaur et al., 2014).

Anti-Inflammatory Activity

The anti-inflammatory activities of pyrimidine derivatives, such as this compound, are well-documented. These compounds are known to inhibit the expression and activities of vital inflammatory mediators, making them promising candidates for the development of new anti-inflammatory agents. Their inhibitory effects on prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and certain interleukins highlight their potential therapeutic applications in inflammation-related conditions (Rashid et al., 2021).

Optoelectronic Applications

Beyond medicinal applications, pyrimidine derivatives have shown promise in the field of optoelectronics. The incorporation of pyrimidine fragments into π-extended conjugated systems is recognized for creating novel optoelectronic materials. These materials find applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The unique properties of pyrimidine derivatives in this domain highlight their versatility and potential for innovation in material science (Lipunova et al., 2018).

Mechanism of Action

Mode of Action

It is known that pyrimidine derivatives can interact with various biological targets, leading to a range of potential effects .

Biochemical Pathways

2-(4-Methylbenzoyl)pyrimidine, as a pyrimidine derivative, may potentially affect the biochemical pathways associated with pyrimidine metabolism. Pyrimidines play crucial roles in nucleic acids, serving as the building blocks of DNA and RNA. They are also involved in various other biological processes, including protein synthesis and energy metabolism .

Pharmacokinetics

Like other small organic molecules, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

Given its pyrimidine core, it may potentially interact with cellular machinery involved in dna and rna synthesis, potentially affecting cell growth and division .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include pH, temperature, and the presence of other molecules in the environment. Specific studies investigating these factors for this compound are currently lacking .

Future Directions

Pyrimidines, including “2-(4-Methylbenzoyl)pyrimidine”, have been the subject of extensive research due to their wide range of pharmacological effects . Future research could focus on the development of new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis could provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Biochemical Analysis

Cellular Effects

Pyrimidines have been found to maintain mitochondrial pyruvate oxidation to support de novo lipogenesis . Uridine 5′-triphosphate (UTP), a pyrimidine nucleotide, has been found to act as the preferred substrate for thiamine pyrophosphate (TPP) kinase 1 (TPK1), enabling cellular TPP synthesis, pyruvate dehydrogenase (PDH) activity, tricarboxylic acid (TCA)-cycle activity, lipogenesis, and adipocyte differentiation .

Molecular Mechanism

Pyrimidines have been found to have a wide array of biological and pharmacological activities, including antimicrobial, antimalarial, antiviral, anticancer, antileishmanial, anti-inflammatory, analgesic, anticonvulsant, antihypertensive, and antioxidant applications .

Temporal Effects in Laboratory Settings

It is known that pyrimidines have been used in various therapeutic applications, indicating their stability and long-term effects on cellular function .

Dosage Effects in Animal Models

Animal models are widely used to develop newer drugs for treatment of diabetes and its complications .

Metabolic Pathways

Pyrimidines are known to be involved in various metabolic pathways, including de novo pyrimidine biosynthesis and pyrimidine ribonucleotide biosynthesis .

Transport and Distribution

Pyrimidines are known to be involved in various biological processes, indicating their potential for transport and distribution within cells and tissues .

Subcellular Localization

The localization of proteins and other biomolecules within cells is an important aspect of cellular function and regulation .

Properties

IUPAC Name

(4-methylphenyl)-pyrimidin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c1-9-3-5-10(6-4-9)11(15)12-13-7-2-8-14-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMMSUKSZEQIVAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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